(3R*,4S*)-1-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-4-propylpyrrolidin-3-amine
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Overview
Description
The compound "(3R*,4S*)-1-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-4-propylpyrrolidin-3-amine" falls into a category of complex organic molecules often explored for their potential in various applications due to their intricate molecular architecture. These structures are typically synthesized through multi-step organic reactions, involving catalysis and protective group strategies to achieve the desired stereochemistry and functional group presentation.
Synthesis Analysis
Synthesis of complex piperidine and pyrrolidine derivatives often involves strategic functionalization and cyclization reactions. For example, asymmetric hydrogenation and Claisen rearrangement are common methods used for introducing chirality and constructing the piperidine core, respectively (Bisset et al., 2012). Additionally, oxidative decarboxylation combined with beta-iodination has been employed to introduce substituents at specific positions on the piperidine ring (Boto et al., 2001).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often characterized by NMR and X-ray crystallography to determine the stereochemistry and confirm the presence of desired functional groups. Crystal structure analysis provides insights into the conformation and relative orientation of substituents, which are crucial for understanding the molecule's reactivity and interaction with biological targets (Yıldırım et al., 2006).
Chemical Reactions and Properties
Piperidine and pyrrolidine derivatives participate in a variety of chemical reactions, reflecting their versatility. These reactions include but are not limited to nucleophilic substitution, alkylation, and oxidative transformations. The reactivity pattern is significantly influenced by the electronic nature of the substituents and the steric environment around the reactive sites. For instance, the introduction of electron-withdrawing or donating groups can markedly affect the compound's chemical behavior, such as its reactivity towards oxidizing agents or nucleophiles (Ito et al., 2005).
properties
IUPAC Name |
2-[3-[(3R,4S)-3-amino-4-propylpyrrolidine-1-carbonyl]phenoxy]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-2-7-17-13-24(14-19(17)22)21(26)16-8-6-9-18(12-16)27-15-20(25)23-10-4-3-5-11-23/h6,8-9,12,17,19H,2-5,7,10-11,13-15,22H2,1H3/t17-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIPYTLKNSDFKH-HKUYNNGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)C(=O)C2=CC(=CC=C2)OCC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CC(=CC=C2)OCC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(3R,4S)-3-amino-4-propylpyrrolidine-1-carbonyl]phenoxy]-1-piperidin-1-ylethanone |
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